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Compound of Interest

Compound Name: 4-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B11812965

An In-depth Technical Guide to 4-Chloro-2-
iIodobenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-iodobenzo[d]thiazole,
a halogenated benzothiazole derivative. While specific experimental data for this compound is
limited in publicly available literature, this document compiles essential information regarding its
chemical identity, molecular structure, and physico-chemical properties based on available data
and theoretical predictions. Furthermore, a plausible experimental protocol for its synthesis is
detailed, drawing from established methodologies for structurally related compounds. The
potential biological significance of 4-Chloro-2-iodobenzo[d]thiazole is also discussed in the
context of the broad pharmacological activities exhibited by the benzothiazole scaffold.

Chemical Identity and Molecular Structure

4-Chloro-2-iodobenzo[d]thiazole is a heterocyclic aromatic compound containing a
benzothiazole core structure substituted with a chlorine atom at the 4-position and an iodine
atom at the 2-position.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source
CAS Number 1071402-38-4 [1]
Molecular Formula C7HsCIINS [1]
Molecular Weight 295.53 g/mol [1]
SMILES IC1=NC2=C(Cl)C=CC=C2S1 [1]
IUPAC Name 4-Chloro-2-

iodobenzo[d]thiazole

Molecular Structure:

The structure of 4-Chloro-2-iodobenzo[d]thiazole, characterized by the fusion of a benzene

ring and a thiazole ring, is depicted below.

Figure 1. Molecular Structure of 4-Chloro-2-iodobenzo[d]thiazole

Physico-Chemical Properties

Specific experimental data for the physical and chemical properties of 4-Chloro-2-
iodobenzo[d]thiazole are not readily available. The following table summarizes predicted
properties and data for structurally similar compounds.

Table 2: Predicted and Analogous Physico-Chemical Properties
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Property Predicted/Analogous Value Notes

Data for the related compound
Melting Point Not available 2-iodobenzothiazole is 77-81
°C.

Boiling Point Not available

Likely soluble in common
Solubility Not available organic solvents like DMSO
and DMF.

Likely a solid at room
Appearance Not available temperature, based on related

compounds.

Experimental Protocols: A Plausible Synthesis
Route

A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-
iodobenzo[d]thiazole is not explicitly described in the reviewed literature. However, a
plausible synthetic route can be proposed based on the well-established Sandmeyer reaction,
a versatile method for the conversion of an amino group on an aromatic ring to a variety of
functional groups, including halogens.[2] The starting material for this proposed synthesis
would be 2-amino-4-chlorobenzothiazole.

3.1. Proposed Synthesis of 4-Chloro-2-iodobenzo[d]thiazole via a Sandmeyer-type Reaction

This protocol is a hypothetical procedure based on known transformations of similar substrates.

[31[4]

Materials:

e 2-Amino-4-chlorobenzothiazole

e Hydrochloric acid (HCI) or Sulfuric Acid (H2SOa)

e Sodium nitrite (NaNO2)
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Potassium iodide (KI)

e Ice

Water (deionized)

Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:

e Round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

» Beakers

e Buchner funnel and filter paper
e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware
Procedure:

 Diazotization:

o In a round-bottom flask, dissolve a known quantity of 2-amino-4-chlorobenzothiazole in an
agueous solution of a strong acid (e.g., HCI or H2SOa).

o Cool the mixture to 0-5 °C in an ice bath with constant stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction
mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is
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typically indicated by a color change.

o Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to
ensure full conversion to the diazonium salt.

 lodination (Sandmeyer-type reaction):
o In a separate beaker, prepare a solution of potassium iodide in water.

o Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution
with vigorous stirring. The addition may result in the evolution of nitrogen gas.

o Allow the reaction mixture to warm to room temperature and continue stirring for several
hours to ensure the complete substitution of the diazonium group with iodine.

e Work-up and Purification:

o The crude product may precipitate from the reaction mixture. If so, collect the solid by
vacuum filtration.

o If the product remains in solution, extract the aqueous mixture with a suitable organic
solvent (e.g., diethyl ether or dichloromethane).

o Combine the organic extracts and wash them with a saturated solution of sodium
thiosulfate to remove any residual iodine, followed by a wash with brine.

o Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa).

o Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude 4-Chloro-2-iodobenzo[d]thiazole.

o The crude product can be further purified by recrystallization from a suitable solvent or by
column chromatography on silica gel.

Logical Workflow for the Proposed Synthesis:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b11812965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11812965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

2-Amino-4-chlorobenzothiazole

Diazotization
(NaNOz, HCI, 0-5 °C)

4-Chlorobenzothiazole-2-diazonium chloride

lodination

(K1)

4-Chloro-2-iodobenzo[d]thiazole

Work-up & Purification

:

Pure Product

Figure 2. Proposed Synthesis Workflow

Click to download full resolution via product page
Figure 2. Proposed Synthesis Workflow

Potential Biological Significance and Signaling
Pathways

While no specific biological activity or signaling pathway has been reported for 4-Chloro-2-
iodobenzo[d]thiazole, the benzothiazole scaffold is a well-known "privileged structure” in
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medicinal chemistry. Derivatives of benzothiazole have been shown to exhibit a wide range of
pharmacological activities.

Potential Areas of Pharmacological Interest:

« Antimicrobial and Antifungal Activity: Numerous 2-substituted and halogenated
benzothiazoles have demonstrated significant activity against various bacterial and fungal
strains.

e Anticancer Activity: The benzothiazole nucleus is a core component of several compounds
investigated for their antitumor properties.

» Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various
enzymes, playing roles in different disease pathways.

The introduction of a chlorine and a bulky iodine atom onto the benzothiazole ring of the title
compound is likely to modulate its lipophilicity and electronic properties, which could
significantly influence its interaction with biological targets. Further research is required to
elucidate the specific biological activities and potential signaling pathway involvement of 4-
Chloro-2-iodobenzo[d]thiazole.

Hypothetical Signaling Pathway Interaction:

Given the known activities of benzothiazole derivatives, a hypothetical interaction with a
generic cellular signaling pathway is depicted below. This is a conceptual representation and is
not based on experimental data for the title compound.
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Figure 3. Hypothetical Cellular Signaling Interaction

Conclusion

4-Chloro-2-iodobenzo[d]thiazole is a halogenated benzothiazole with potential for further
investigation in the fields of medicinal chemistry and materials science. This guide provides a
foundational understanding of its chemical nature and a plausible route for its synthesis. The
lack of specific experimental data highlights an opportunity for further research to fully
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characterize this compound and explore its potential applications. The broad biological
activities associated with the benzothiazole scaffold suggest that 4-Chloro-2-
iodobenzo[d]thiazole could be a valuable candidate for screening in various drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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